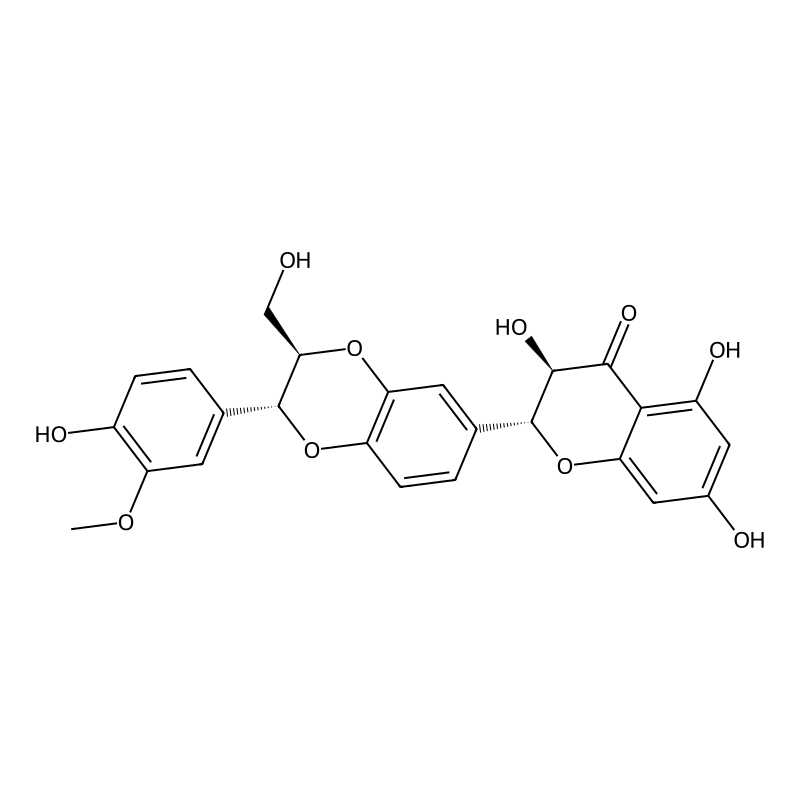

Isosilybin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isosilybin A is a highly purified, specific diastereomer (2R, 3R, 7'R, 8'R) of the flavonolignan complex found in Silybum marianum [1]. As a critical component of the silymarin extract, it is primarily procured as a high-purity analytical standard for the quantitative profiling of botanical extracts and as a discrete bioactive precursor for pharmacokinetic and metabolic studies [2]. Unlike crude silymarin or silibinin mixtures, pure Isosilybin A enables precise resolution of stereochemistry-dependent biological activities, such as its targeted role as a PPAR-gamma agonist and its specific metabolic clearance profile [3].

References

- [1] Molecular Structure and Stereochemistry of Silybin A, Silybin B, Isosilybin A, and Isosilybin B. J Nat Prod. 2003.

- [2] Head-to-Head Comparison of Ultra-High-Performance Liquid Chromatography with Diode Array Detection versus Quantitative Nuclear Magnetic Resonance for the Quantitative Analysis of the Silymarin Complex. J Agric Food Chem. 2016.

- [3] ISOSILYBIN A - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).

Substituting pure Isosilybin A with crude silymarin, silibinin, or its diastereomer Isosilybin B introduces severe confounding variables in both analytical and pharmacological workflows [1]. Stereochemistry dictates profound differences in pharmacokinetics and drug-drug interaction liabilities; for instance, Isosilybin A exhibits significantly higher metabolic clearance and markedly lower CYP3A4 inhibition compared to Isosilybin B [2]. Consequently, utilizing an isomeric mixture for in vitro assays or pharmacokinetic modeling will yield averaged, irreproducible data, masking the distinct metabolic and receptor-binding profile unique to the 7'R, 8'R configuration [3].

References

- [1] Molecular Structure and Stereochemistry of Silybin A, Silybin B, Isosilybin A, and Isosilybin B. J Nat Prod. 2003.

- [2] A systematic approach to evaluate herb-drug interaction mechanisms: investigation of milk thistle extracts and eight isolated constituents as CYP3A inhibitors. Drug Metab Dispos. 2013.

- [3] Isosilybin B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties. SpringerMedizin.

Stereoselective CYP3A4 Inhibition: Low DDI Liability vs. Isosilybin B

In comparative microsomal screening, Isosilybin A demonstrates significantly lower inhibition of the CYP3A4 enzyme compared to its diastereomer Isosilybin B. While Isosilybin B inhibits CYP3A4 with an IC50 of approximately 60 uM, Isosilybin A exhibits an IC50 > 100 uM[1].

| Evidence Dimension | CYP3A4 Inhibition (IC50) |

| Target Compound Data | > 100 uM (Isosilybin A) |

| Comparator Or Baseline | ~ 60 uM (Isosilybin B) |

| Quantified Difference | Isosilybin A exhibits substantially lower CYP3A4 inhibition, indicating reduced drug interaction liability. |

| Conditions | Human liver and intestinal microsomes using midazolam 1'-hydroxylation probe |

Procuring the pure 'A' isomer is critical for formulation studies where minimizing CYP-mediated drug-drug interactions is a primary objective.

Stereoselective Metabolic Clearance Rates

Pharmacokinetic evaluations reveal distinct stereoselective clearance rates among flavonolignan diastereomers. Isosilybin A is cleared significantly faster than Isosilybin B in vivo, highlighting the necessity of using pure isomers for accurate metabolic tracking [1].

| Evidence Dimension | Metabolic Clearance Rate |

| Target Compound Data | Significantly higher clearance rate |

| Comparator Or Baseline | Lower clearance rate (Isosilybin B) |

| Quantified Difference | Stereoselective divergence in clearance kinetics between the 7'R, 8'R and 7'S, 8'S configurations. |

| Conditions | In vivo pharmacokinetic profiling in healthy volunteers |

Using an isomeric mixture instead of pure Isosilybin A will result in biphasic or inaccurate PK models, necessitating the pure standard for precise metabolic tracking.

Unique PPAR-gamma Agonism and Cholesterol Efflux Induction

Isosilybin A is identified as a specific flavonolignan PPAR-gamma agonist. It concentration-dependently induces cholesterol efflux with an EC50 of 4.1 uM, mimicking the effects of established synthetic agonists like pioglitazone (10 uM)[1].

| Evidence Dimension | Cholesterol Efflux Induction (EC50) |

| Target Compound Data | 4.1 uM (Isosilybin A) |

| Comparator Or Baseline | 10 uM (Pioglitazone) |

| Quantified Difference | Isosilybin A demonstrates potent PPAR-gamma activation comparable to synthetic therapeutics. |

| Conditions | In vitro cholesterol efflux assay (1 to 30 uM concentration range) |

Buyers targeting metabolic syndrome or PPAR-gamma pathways must select Isosilybin A over other silymarin constituents lacking this specific agonistic activity.

Potent Monophenolase Inhibition for Dermatological Formulations

Isosilybin A acts as a mixed-type inhibitor of tyrosinase, exhibiting a strong inhibitory effect on monophenolase activity with a Ki of 1.1 uM and an IC50 ranging from 1.7 to 7.6 uM, outperforming crude botanical extracts [1].

| Evidence Dimension | Tyrosinase Monophenolase Inhibition (Ki) |

| Target Compound Data | 1.1 uM (Isosilybin A) |

| Comparator Or Baseline | Crude silymarin extracts (broad, non-specific inhibition) |

| Quantified Difference | High-affinity specific binding to polyphenol oxidase 2. |

| Conditions | Mushroom tyrosinase assay using L-Tyrosine substrate |

Provides a quantifiable, high-affinity baseline for procuring Isosilybin A as a pure active ingredient in cosmetic and dermatological research.

Quantitative QA/QC of Botanical Extracts

Utilizing Isosilybin A as a primary reference standard for uHPLC-DAD and qNMR assays to accurately quantify the silymarin complex in Silybum marianum products, avoiding diastereomeric overlap[1].

Stereospecific Pharmacokinetic Modeling

Employing pure Isosilybin A in ADME/Tox screening to determine accurate clearance rates and metabolic pathways, free from the confounding low-clearance profile of Isosilybin B [2].

Low-DDI Formulation Development

Selecting Isosilybin A for therapeutic or nutraceutical formulations where avoiding CYP3A4 inhibition is critical to preventing herb-drug interactions [3].

PPAR-gamma Targeted Metabolic Research

Utilizing the compound as a natural PPAR-gamma agonist for in vitro models of cholesterol efflux and metabolic regulation, leveraging its specific EC50 of 4.1 uM [4].

References

- [1] Head-to-Head Comparison of Ultra-High-Performance Liquid Chromatography with Diode Array Detection versus Quantitative Nuclear Magnetic Resonance for the Quantitative Analysis of the Silymarin Complex. J Agric Food Chem. 2016.

- [2] Zhu et al., 2013. Pharmacokinetic stereoselectivity of flavonolignans. Referenced in SpringerMedizin.

- [3] A systematic approach to evaluate herb-drug interaction mechanisms: investigation of milk thistle extracts and eight isolated constituents as CYP3A inhibitors. Drug Metab Dispos. 2013.

- [4] ISOSILYBIN A - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Isosilybin

Dates

Explore Compound Types